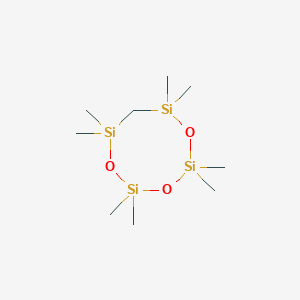
N,N-Diacetylhomotaurina
Descripción general
Descripción
Homotaurine N,N-Diacetic Acid is a compound with the molecular formula C7H13NO7S and a molecular weight of 255.25 g/mol . It is a derivative of homotaurine, which is a natural sulfonic acid found in seaweed. Homotaurine is known for its GABAergic activity, mimicking the neurotransmitter gamma-aminobutyric acid (GABA) . Homotaurine N,N-Diacetic Acid is primarily used in proteomics research .
Aplicaciones Científicas De Investigación
Homotaurine N,N-Diacetic Acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential neuroprotective effects and its ability to modulate GABA receptors.
Industry: It is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
Target of Action
N,N-Diacetylhomotaurine, also known as Homotaurine N,N-Diacetic Acid, is a compound that has been studied for its potential effects on the nervous system . .
Mode of Action
It has been suggested that it may decrease the action of excitatory amino acids in the rat neocortex in vitro . This suggests that it may interact with neurotransmitter systems in the brain, potentially modulating the activity of neurons.
Result of Action
Its potential to decrease the action of excitatory amino acids suggests it may have a calming effect on neuronal activity . .
Métodos De Preparación
The synthesis of Homotaurine N,N-Diacetic Acid involves chemical reactions that start with homotaurine. One common method includes reacting homotaurine with appropriate protecting groups, followed by acid-catalyzed hydrolysis to yield the N,N-diacetic ester form . Further processing and extraction result in the pure Homotaurine N,N-Diacetic Acid
Análisis De Reacciones Químicas
Homotaurine N,N-Diacetic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Homotaurine N,N-Diacetic Acid is similar to other compounds like:
Gamma-Aminobutyric Acid (GABA): A neurotransmitter that Homotaurine mimics.
Acamprosate (N-acetyl homotaurine): A derivative of homotaurine used to treat alcohol dependence.
What sets Homotaurine N,N-Diacetic Acid apart is its specific structure that allows it to be used in proteomics research and its potential neuroprotective properties .
Propiedades
IUPAC Name |
2-[carboxymethyl(3-sulfopropyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7S/c9-6(10)4-8(5-7(11)12)2-1-3-16(13,14)15/h1-5H2,(H,9,10)(H,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENWLQMKHLYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158575 | |
| Record name | N,N-Diacetylhomotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134152-15-1 | |
| Record name | N,N-Diacetylhomotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134152151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diacetylhomotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)






